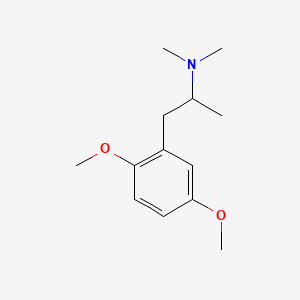
9X5L5Snc4W
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2,5-Dimethoxy-N,N,α-trimethylbenzeneethanamine , also known by its Unique Ingredient Identifier (UNII) 9X5L5Snc4W , is a chemical substance with the molecular formula C13H21NO2 and a molecular weight of 223.3113 g/mol . This compound is a derivative of phenethylamine and is characterized by the presence of two methoxy groups and a trimethyl substitution on the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-N,N,α-trimethylbenzeneethanamine typically involves the alkylation of 2,5-dimethoxybenzaldehyde with a suitable amine under controlled conditions. The reaction may proceed through the formation of an intermediate imine, which is subsequently reduced to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the imine or amine functionalities, converting them to corresponding amines or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3) can be employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines or hydrocarbons.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
Chemistry: 2,5-Dimethoxy-N,N,α-trimethylbenzeneethanamine is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound can be used to study the effects of methoxy and trimethyl substitutions on biological activity. It may serve as a model compound for understanding the interactions of similar structures with biological targets .
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. Research may focus on its effects on neurotransmitter systems and its potential therapeutic applications .
Industry: In the industrial sector, 2,5-Dimethoxy-N,N,α-trimethylbenzeneethanamine can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for various industrial processes .
作用機序
The mechanism of action of 2,5-Dimethoxy-N,N,α-trimethylbenzeneethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and trimethyl groups may influence the compound’s binding affinity and activity at these targets. The pathways involved may include modulation of neurotransmitter systems or other signaling pathways .
類似化合物との比較
Phenethylamine: The parent compound, lacking the methoxy and trimethyl substitutions.
2,5-Dimethoxyphenethylamine: Similar structure but without the trimethyl substitution.
N,N-Dimethylamphetamine: A related compound with different substitution patterns.
Uniqueness: 2,5-Dimethoxy-N,N,α-trimethylbenzeneethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and trimethyl groups on the benzene ring differentiates it from other phenethylamine derivatives .
特性
CAS番号 |
67707-78-2 |
|---|---|
分子式 |
C13H21NO2 |
分子量 |
223.31 g/mol |
IUPAC名 |
1-(2,5-dimethoxyphenyl)-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C13H21NO2/c1-10(14(2)3)8-11-9-12(15-4)6-7-13(11)16-5/h6-7,9-10H,8H2,1-5H3 |
InChIキー |
AZSJYUNXTSRXEI-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=C(C=CC(=C1)OC)OC)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


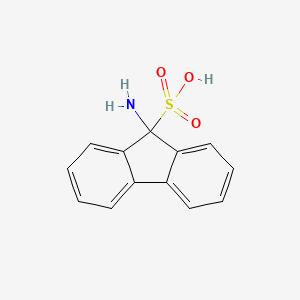
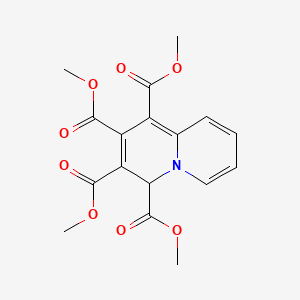

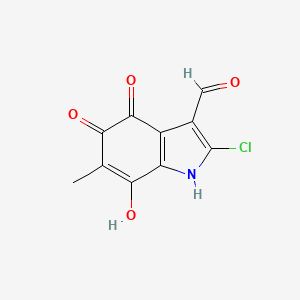
![ethyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B12802609.png)
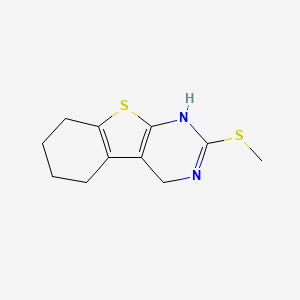
![6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12802618.png)
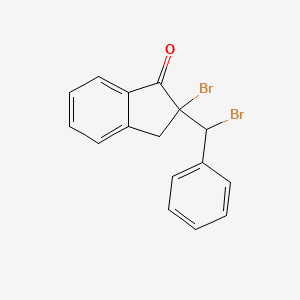
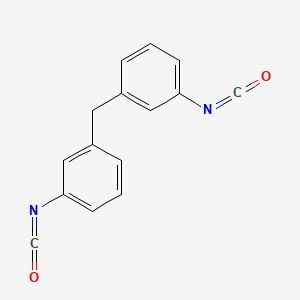
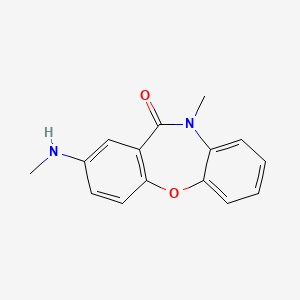

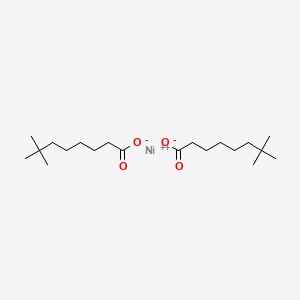
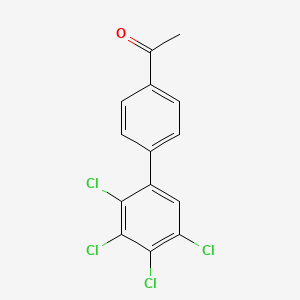
acetic acid](/img/structure/B12802654.png)
